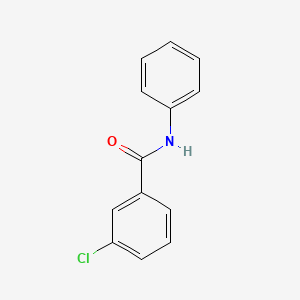

3-chloro-N-phenylbenzamide

Description

Significance of the N-Phenylbenzamide Scaffold in Contemporary Organic Chemistry

The N-phenylbenzamide core structure is a recurring motif in a multitude of biologically active compounds and functional materials. researchgate.netresearchgate.net This framework, consisting of a benzoyl group attached to an aniline (B41778), provides a rigid yet conformationally adaptable backbone that can be readily modified with various functional groups. This versatility allows for the fine-tuning of electronic, steric, and lipophilic properties, making it a privileged scaffold in several areas of chemical science.

In medicinal chemistry, N-phenylbenzamide derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and antiparasitic agents. tci-thaijo.orgacs.orgnih.gov For instance, certain derivatives have shown promise as inhibitors of enzymes crucial for disease progression, such as IKKβ in cancer signaling pathways. tci-thaijo.org The ability of the N-phenylbenzamide structure to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, contributes to its capacity to bind effectively to biological targets. acs.orgacs.org

Beyond the realm of medicine, the N-phenylbenzamide scaffold is also relevant in materials science. Its structural characteristics can be harnessed to create molecules with specific electronic and photophysical properties. Researchers have explored its use in the development of molecular rectifiers and other electronic components, where the ability to control electron transport through molecular design is paramount. osti.gov

The Role of Halogen Substitution in Aryl Amide Bioactivity and Reactivity

The introduction of halogen atoms, such as chlorine, into the structure of aryl amides can profoundly influence their physicochemical properties and, consequently, their biological activity and chemical reactivity. nih.govdcu.ieacs.org Halogenation is a common strategy in drug design to enhance the potency and modulate the pharmacokinetic profile of a lead compound. mdpi.com

One of the key effects of halogen substitution is the alteration of the molecule's electronic properties. libretexts.org A chlorine atom, being electronegative, exerts an electron-withdrawing inductive effect, which can influence the acidity of nearby protons and the reactivity of adjacent functional groups. quora.com This can be particularly important in nucleophilic acyl substitution reactions, where the electrophilicity of the carbonyl carbon is a critical factor. libretexts.org

Furthermore, the presence of a halogen can impact the lipophilicity of the molecule, which is a crucial parameter for its ability to cross biological membranes. nih.gov The introduction of a chlorine atom generally increases the lipophilicity of a compound. Halogen atoms can also participate in specific non-covalent interactions known as halogen bonds, where the halogen acts as an electrophilic center. acs.orgacs.org These interactions can contribute to the binding affinity of a ligand to its biological target. acs.org The position of the halogen substituent on the aromatic ring is also critical, as it can dictate the regioselectivity of further chemical transformations. nih.gov

Research Landscape and Emerging Trends Pertaining to 3-Chloro-N-phenylbenzamide

The compound this compound has been the subject of several research investigations, primarily focusing on its synthesis, structural characterization, and potential biological activities.

A common synthetic route to this compound involves the amidation reaction between 3-chlorobenzoyl chloride and aniline. tci-thaijo.org This straightforward, one-step synthesis can be carried out in a solvent like dry dichloromethane (B109758) under an inert atmosphere, often yielding the desired product in high purity and yield. tci-thaijo.org

The structure of this compound has been elucidated using various spectroscopic methods and X-ray crystallography. tci-thaijo.orgnih.gov Spectroscopic data provides key information about the molecular structure. For instance, infrared spectroscopy reveals characteristic peaks for the secondary amine (N-H) and carbonyl (C=O) groups. tci-thaijo.org Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. tci-thaijo.orgtci-thaijo.org

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals tci-thaijo.orgtci-thaijo.org |

|---|---|

| Infrared (IR) | ~3352 cm⁻¹ (N-H stretch), ~1659 cm⁻¹ (C=O stretch) |

| ¹H NMR (DMSO-d₆) | δ 10.37 ppm (s, 1H, NH), δ 7.10 – 8.03 ppm (m, 9H, Ar-H) |

| ¹³C NMR (DMSO-d₆) | δ 164.52 ppm (C=O) |

X-ray crystallographic studies have provided precise details about the three-dimensional arrangement of atoms in the solid state. nih.gov These studies have revealed that in the crystal structure, molecules of this compound are linked by intermolecular N—H···O hydrogen bonds, forming chains. nih.gov The dihedral angle between the two aromatic rings is approximately 88.5°. nih.gov

Table 2: Crystal Data and Structure Refinement for this compound

| Parameter | Value nih.gov |

|---|---|

| Chemical formula | C₁₃H₁₀ClNO |

| Molecular weight | 231.67 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 25.0232 (9) |

| b (Å) | 5.3705 (2) |

| c (Å) | 8.1289 (3) |

| β (°) | 98.537 (3) |

| Volume (ų) | 1080.32 (7) |

Emerging research on this compound has explored its potential as an anticancer agent. tci-thaijo.orgtci-thaijo.org Studies have shown that it can inhibit the growth of certain cancer cell lines, such as the human cervical cancer cell line (SiHa), with a reported IC₅₀ value of 22.4 µM. tci-thaijo.orgtci-thaijo.org This activity is believed to be related to its potential to act as an inhibitor of the IKKβ enzyme, which is a key component of the NF-κB signaling pathway involved in cell proliferation. tci-thaijo.org Computer-aided docking simulations have been used to model the interaction of this compound with the IKKβ enzyme, suggesting a potential therapeutic application in targeted cancer therapy. tci-thaijo.org

Future research may focus on further optimizing the structure of this compound to enhance its biological activity and selectivity. This could involve the synthesis of new derivatives with different substitution patterns on the aromatic rings to establish a more comprehensive structure-activity relationship.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIUKUHOHYCIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352290 | |

| Record name | 3-chloro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6832-92-4 | |

| Record name | 3-chloro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Modifications of 3 Chloro N Phenylbenzamide

Established Synthetic Pathways for 3-Chloro-N-phenylbenzamide Construction

The formation of the amide bond in this compound is central to its synthesis. This can be achieved through several established pathways, ranging from classical amidation reactions to more advanced catalytic systems.

Classical Amidation Reactions and Optimization

The most common and direct method for synthesizing this compound is the acylation of aniline (B41778) with 3-chlorobenzoyl chloride. tci-thaijo.org This reaction is a cornerstone of organic synthesis, forming the amide linkage through nucleophilic acyl substitution.

A typical procedure involves reacting aniline and 3-chlorobenzoyl chloride in a dry, inert solvent such as dichloromethane (B109758) (DCM) under a nitrogen atmosphere. tci-thaijo.org The reaction often includes a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. One documented synthesis proceeds at room temperature for 24 hours, followed by an aqueous workup involving washes with sodium hydroxide (B78521) and water. The final product is then purified by column chromatography on silica (B1680970) gel, affording a high yield of 92%. tci-thaijo.org

Optimization of these classical methods often involves screening different solvents and reaction conditions. For instance, in the synthesis of related substituted N-phenylbenzamides, changing the solvent from dichloromethane to tetrahydrofuran (B95107) (THF) and modifying the workup procedure to direct precipitation and filtration has been shown to significantly increase product yields from a 60%–75% range to 88%–97%. dovepress.com

Alternative classical methods include the use of coupling reagents to activate the carboxylic acid (3-chlorobenzoic acid) before reaction with aniline. Phosphorus-based reagents, such as phosphorus trichloride (B1173362) (PCl₃) or a combination of triphenylphosphine (B44618) (PPh₃) and iodine, can facilitate this transformation. mdpi.com

Table 1: Comparison of Classical Synthetic Conditions for N-Phenylbenzamide Scaffolds

| Method | Key Reagents | Solvent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|

| Acid Chloride | 3-Chlorobenzoyl chloride, Aniline | Dichloromethane | Nitrogen atm, 24h, Room Temp. | 92% | tci-thaijo.org |

| Acid Chloride | Substituted benzoyl chlorides, 1,3-diphenylthiourea, Triethylamine | Tetrahydrofuran | 70 °C, 4h | Excellent | researchgate.net |

| Coupling Agent | Substituted salicylic (B10762653) acids, Anilines, PCl₃ | - | Microwave irradiation | High | mdpi.com |

| Solvent Optimization | 3-Nitrobenzoyl chloride, Substituted anilines | Tetrahydrofuran | - | 88-97% | dovepress.com |

Advanced Catalytic Approaches for Carbon-Nitrogen Bond Formation

Modern synthetic chemistry has introduced advanced catalytic systems to form the crucial carbon-nitrogen amide bond, often offering milder conditions or alternative reaction pathways. These methods can be categorized by the type of catalyst used. acs.org

Iron-Mediated Synthesis: A selective and mild method involves the reaction of nitroarenes and acyl halides using iron dust as the reductant and sole additive. rsc.org This approach allows for the synthesis of N-aryl amides directly from commercially available nitro compounds in water, bypassing the need to first reduce the nitro group to an amine. rsc.org

Palladium-Catalyzed Reactions: Transition metals, particularly palladium, are widely used in C-N bond formation. One such method is the palladium-catalyzed oxidative amination of aldehydes with amines in the presence of an oxidant. acs.org

Gold-Catalyzed Reactions: A novel approach utilizes a bifunctional Au/DNA catalyst for the amidation of alcohols with azides. rsc.org This reaction proceeds under an oxygen atmosphere at 50 °C and demonstrates the use of non-traditional starting materials for amide synthesis. rsc.org

These advanced methods provide valuable alternatives to classical amidation, expanding the toolbox for constructing the this compound scaffold and its derivatives.

Strategic Derivatization of the this compound Core

The this compound structure serves as a versatile scaffold for further chemical modification. Derivatization can be strategically targeted to three main regions: the benzoyl moiety, the aniline phenyl ring, and the amide nitrogen itself.

Modifications on the Benzoyl Moiety

The benzoyl ring offers several avenues for modification. The existing 3-chloro substituent significantly influences the ring's electronic properties and provides a potential site for further reactions.

Varying Ring Substituents: Structure-activity relationship studies often involve synthesizing analogues with different substituents on the benzoyl ring. For instance, replacing the 3-chloro group with other halogens like 3-bromo or with a methyl group (yielding 3-methyl-N-phenylbenzamide) allows for fine-tuning of the molecule's properties. rsc.org The position of the halogen is also critical; studies comparing 2-chloro, 3-chloro, and 4-chloro benzoyl derivatives have shown that the substitution pattern has a significant impact on biological activity, with 2-substituted analogues sometimes proving more potent than their 3- or 4-substituted counterparts. nih.gov The introduction of a nitro group, typically at the 3-position, creates 3-nitro-N-phenylbenzamide, which can serve as a precursor for further functionalization. dovepress.com

Nucleophilic Aromatic Substitution: The chlorine atom can be replaced via nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles like amines or thiols, although this often requires harsh conditions. smolecule.com

Derivatization of Added Functional Groups: If other functional groups are present on the benzoyl ring, they can be used as handles for further modification. For example, a hydroxylated analogue, 5-chloro-2-hydroxy-N-phenylbenzamide, can be derivatized at the hydroxyl and amide positions to form esters and hydrazides. lew.ro

Substitutions on the Aniline Phenyl Ring

Research has shown that substitutions at the para-position of the aniline ring can be particularly important. nih.gov A systematic investigation of this position involved replacing the hydrogen with various groups, including:

Halogens: Chloro, bromo, and fluoro substituents. nih.gov

Electron-donating groups: Methyl and methoxy (B1213986) groups. nih.gov

Electron-withdrawing groups: Trifluoromethyl and nitro groups. nih.gov

The electronic nature of these substituents can be critical. For example, replacing a para-fluoro group with a chloro or bromo substituent led to a four-fold enhancement in potency in one study, while methoxy or amino groups at the same position eliminated activity. nih.gov

More complex substituents can also be built onto the aniline ring. Multi-step syntheses have been used to introduce groups like N-methylacetamido smolecule.com or (2-(4-fluorophenyl)acetamido)phenyl moieties, creating elaborate hybrid molecules.

Table 2: Selected Derivatives of this compound with Aniline Ring Modifications

| Aniline Ring Substituent | Resulting Compound Name | Reference |

|---|---|---|

| 4-(N-methylacetamido) | 3-Chloro-N-[4-(N-methylacetamido)phenyl]benzamide | smolecule.com |

| 2-(2-(4-fluorophenyl)acetamido) | 3-chloro-N-(2-(2-(4-fluorophenyl)acetamido)phenyl)benzamide | |

| 4-chloro | N-(4-chlorophenyl)-3-chlorobenzamide | nih.gov |

| 4-bromo | N-(4-bromophenyl)-3-chlorobenzamide | nih.gov |

| 4-trifluoromethyl | N-(4-trifluoromethylphenyl)-3-chlorobenzamide | nih.gov |

N-Substitution and Hybrid Molecule Design

The amide nitrogen itself represents a final point for modification, either through substitution or by designing complex hybrid molecules that extend from the aniline ring.

N-Alkylation: The amide nitrogen can be alkylated, for example, by reaction with alkyl iodides in the presence of a mild base. This converts the secondary amide into a tertiary amide, which alters its hydrogen-bonding capabilities and steric profile.

Hybrid Molecule Synthesis: The aniline ring can be a launching point for constructing larger, hybrid molecules. A prime example is the synthesis of hydrazide derivatives. By introducing a hydrazinocarbonyl group onto the aniline ring, a reactive handle is created. This hydrazide can then undergo condensation reactions with various aldehydes to form a diverse library of hydrazone derivatives, each incorporating a new molecular fragment. Similarly, starting with a functionalized aniline, such as one containing an amino group, allows for the attachment of other complex moieties, leading to intricate structures like 3-chloro-N-(2-(2-(4-fluorophenyl)acetamido)phenyl)benzamide. These strategies are fundamental in fields like medicinal chemistry for creating novel chemical entities with tailored properties.

Reaction Mechanisms and Stereochemical Control in this compound Synthesis

The synthesis of this compound primarily relies on the formation of an amide bond between a derivative of 3-chlorobenzoic acid and aniline. The reaction mechanisms underpinning these syntheses are fundamental to organic chemistry, focusing on nucleophilic substitution at a carbonyl group.

The most prevalent and industrially significant method for synthesizing this compound is the acylation of aniline with 3-chlorobenzoyl chloride. tci-thaijo.org This reaction, a variation of the Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism. hud.ac.ukcore.ac.uk The process is typically performed in a dry organic solvent, such as dichloromethane, often in the presence of a base like triethylamine or aqueous sodium hydroxide to neutralize the hydrochloric acid byproduct. tci-thaijo.orghud.ac.uk

The mechanism can be detailed in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate, where the carbonyl oxygen carries a negative charge and the nitrogen atom bears a positive charge.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.

Deprotonation: The positively charged nitrogen atom is deprotonated, typically by a base present in the reaction mixture (e.g., triethylamine or another molecule of aniline), to yield the stable, neutral this compound. hud.ac.uk

Alternative synthetic strategies have been developed that modify the starting materials or employ different activating agents, each with a distinct mechanism. For instance, N-phenylbenzamides can be synthesized from nitroarenes and acyl chlorides in a process mediated by iron, which proposes a reductive amidation pathway. rsc.org Another approach involves reacting substituted benzoyl chlorides with 1,3-diphenylthiourea. innovareacademics.in The proposed mechanism for this specific reaction involves the initial formation of an S-acyl isothiourea intermediate, followed by a rearrangement and tautomerism to form the final N-phenylbenzamide product, releasing phenylisothiocyanate as a byproduct. innovareacademics.in Modern methods also utilize coupling reagents that activate the carboxylic acid itself. One such method involves the in-situ generation of chloro- and imido-phosphonium salts from triphenylphosphine and an N-chloroimide, which then activate the carboxylic acid for nucleophilic attack by the amine. nih.gov

The following table summarizes various synthetic approaches and their mechanistic foundations.

| Starting Material 1 | Starting Material 2 | Reagents/Catalysts | Mechanistic Pathway | Reference(s) |

| 3-Chlorobenzoyl chloride | Aniline | Triethylamine or NaOH | Nucleophilic Acyl Substitution | tci-thaijo.org |

| 3-Chlorobenzoyl chloride | 1,3-Diphenylthiourea | Triethylamine | Rearrangement & Tautomerism | innovareacademics.in |

| Nitrobenzene | 3-Chlorobenzoyl chloride | Iron | Reductive Amidation | rsc.org |

| 3-Chlorobenzoic acid | Aniline | Triphenylphosphine, N-Chlorophthalimide | In-situ Phosphonium Salt Activation | nih.gov |

Stereochemical Control

The concept of stereochemical control is not applicable to the synthesis of this compound. The molecule itself is achiral, meaning it does not possess any stereocenters and is superimposable on its mirror image. The starting materials, 3-chlorobenzoyl chloride and aniline, are also achiral. iucr.org Consequently, the synthesis does not generate stereoisomers, and there is no requirement for controlling stereochemistry during the reaction.

While stereochemistry is not a factor in the synthesis of this compound, it becomes a critical consideration in the synthesis of its more complex structural analogs that incorporate chiral centers. For example, the introduction of chiral centers in related benzamide (B126) derivatives can be crucial for enhancing selectivity towards biological targets. vulcanchem.com Research on other chlorophenyl amides has also noted a dependence of biological activity on the stereochemistry of the molecule, where one enantiomer may exhibit significantly higher activity than the other. These instances highlight the importance of stereoselective synthesis in the development of related, but structurally distinct, chiral compounds.

Molecular Structure Elucidation and Conformational Analysis of 3 Chloro N Phenylbenzamide

X-ray Crystallographic Investigations

X-ray crystallography provides definitive insights into the solid-state structure of 3-chloro-N-phenylbenzamide, detailing its crystal packing, molecular geometry, and intermolecular interactions.

Single crystals of the title compound, suitable for X-ray diffraction studies, were obtained by the slow evaporation of an ethanol (B145695) solution at room temperature. nih.gov The analysis of these crystals revealed that this compound crystallizes in the monoclinic system. nih.gov Key crystallographic data obtained at a temperature of 293 K are summarized in the table below. nih.gov

| Parameter | Value | Citation |

| Formula | C₁₃H₁₀ClNO | nih.gov |

| Molecular Weight (Mr) | 231.67 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 25.0232 (9) | nih.gov |

| b (Å) | 5.3705 (2) | nih.gov |

| c (Å) | 8.1289 (3) | nih.gov |

| β (°) | 98.537 (3) | nih.gov |

| Volume (V) (ų) | 1080.32 (7) | nih.gov |

| Z | 4 | nih.gov |

| Calculated Density (Dx) (Mg m⁻³) | 1.424 | nih.gov |

This interactive table provides a summary of the single-crystal X-ray diffraction data for this compound.

It is worth noting that a polymorph of this compound has also been reported, which crystallizes in the orthorhombic space group Pbca. researchgate.net

The molecular conformation of this compound is characterized by specific orientations of its constituent parts. The meta-chloro group on the benzoyl ring adopts a syn position relative to the carbonyl (C=O) bond. nih.gov Within the central amide linkage (C—NH—C(O)—C), the N—H and C=O bonds are oriented anti to each other. nih.gov This anti conformation is also observed in the related structure of 3-chloro-N-(3-chlorophenyl)-benzamide. nih.gov

A significant feature of the molecular structure is the relative orientation of the two aromatic rings. The benzoyl and phenyl rings are nearly perpendicular to each other, with a measured dihedral angle of 88.5 (3)°. nih.gov

In the crystal lattice, molecules of this compound are not isolated but are organized into a higher-order supramolecular assembly. This assembly is directed by intermolecular hydrogen bonds. nih.gov Specifically, a hydrogen bond between the amide hydrogen (N—H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule links the molecules together. nih.gov This recurring N—H⋯O interaction generates infinite C(4) chains that propagate along the rcsb.org direction of the crystal. nih.gov

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, have been used to further confirm the molecular structure of this compound. tci-thaijo.orgtci-thaijo.org

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The ¹H NMR spectrum for this compound shows two distinct regions corresponding to the ten protons in the structure. tci-thaijo.orgtci-thaijo.org A characteristic peak for the amide proton (-NH) appears downfield at a chemical shift of 10.37 ppm. tci-thaijo.orgtci-thaijo.org The remaining nine protons, which are attached to the aromatic rings, resonate in the region between 7.10 and 8.03 ppm. tci-thaijo.orgtci-thaijo.org

| Proton Type | Chemical Shift (δ) in ppm | Citation |

| Amide (-NH) | 10.37 | tci-thaijo.orgtci-thaijo.org |

| Aromatic (-ArH) | 7.10 - 8.03 | tci-thaijo.orgtci-thaijo.org |

This interactive table summarizes the ¹H NMR spectral data for this compound.

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound shows characteristic absorption peaks that confirm its structure. tci-thaijo.org A singlet peak observed at a wavenumber of 3352 cm⁻¹ is attributed to the stretching vibration of the secondary amine (N-H) group. tci-thaijo.org Additionally, a strong absorption peak at 1659 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the amide group. tci-thaijo.org

| Vibrational Mode | Wavenumber (cm⁻¹) | Citation |

| N-H Stretch (secondary amine) | 3352 | tci-thaijo.org |

| C=O Stretch (amide) | 1659 | tci-thaijo.org |

This interactive table presents the key vibrational frequencies from the Infrared spectrum of this compound.

Mass Spectrometry for Fragmentation Pattern Elucidation

Mass spectrometry provides critical information for the structural elucidation of this compound by identifying the molecular ion and characterizing its fragmentation pathways. The molecular weight of the compound corresponds to a molecular ion peak ([M]+) at a mass-to-charge ratio (m/z) of 231. tci-thaijo.orgtci-thaijo.org Due to the natural isotopic abundance of chlorine (35Cl:37Cl ≈ 3:1), a characteristic [M+2]+ peak is also observed at m/z 233, with an intensity approximately one-third of the molecular ion peak.

In a study by Theerachayanan and Teeravanichpong, the mass spectrum of synthesized this compound confirmed the molecular ion peak at m/z 231. tci-thaijo.orgtci-thaijo.org The primary fragmentation of N-phenylbenzamide derivatives occurs via cleavage of the amide bond (C-N bond). libretexts.org This cleavage can result in the formation of a chlorobenzoyl cation or an anilino cation. The fragmentation pattern for this compound shows a prominent peak for the 3-chlorobenzoyl cation ([C7H4ClO]+) at m/z 139, which further loses a carbonyl group to produce the chlorophenyl cation ([C6H4Cl]+) at m/z 111. tci-thaijo.org

It is noteworthy that for some substituted benzanilides, particularly those with a substituent at the 2-position (ortho), a "proximity effect" can occur where cyclization is followed by the elimination of the substituent. nih.govresearchgate.netresearchgate.net However, for this compound (a meta-substituted isomer), fragmentation is dominated by the simpler cleavage at the amide bond. nih.gov

| m/z | Fragment Ion | Proposed Structure | Reference |

|---|---|---|---|

| 231 | [M]+ (Molecular Ion) | [C13H10ClNO]+ | tci-thaijo.orgtci-thaijo.org |

| 233 | [M+2]+ (Isotope Peak) | [C13H1037ClNO]+ | tci-thaijo.org |

| 139 | [ClC6H4CO]+ | 3-chlorobenzoyl cation | tci-thaijo.org |

| 111 | [ClC6H4]+ | 3-chlorophenyl cation | tci-thaijo.org |

Polymorphism and Cocrystallization Phenomena in N-Phenylbenzamide Analogues

The N-phenylbenzamide scaffold is recognized for its tendency to exhibit solid-state diversity, particularly polymorphism, where a compound exists in multiple crystal forms with different molecular packing arrangements. researchgate.netresearchgate.net This propensity has led to the suggestion that the N-phenylbenzamide moiety may function as a "polymorphophore"—a molecular fragment that encourages the formation of polymorphs. researchgate.netacs.org A survey of the Cambridge Structural Database (CSD) revealed that among 1500 structures containing the N-phenylbenzamide moiety, 102 belong to polymorphic families. researchgate.net

The crystal packing in these analogues is governed by a combination of strong and weak intermolecular interactions. The N−H···O hydrogen bond is a primary structure-directing interaction, often leading to the formation of molecular chains or dimers. researchgate.netacs.org However, the formation of this bond can require a change in molecular conformation that is sometimes resisted, allowing weaker forces such as C−H···O, C−H···π, and π···π stacking interactions to play significant roles in dictating the final crystal structure. researchgate.net The interplay and competition between these various interactions are a key reason for the prevalence of polymorphism in this class of compounds.

A notable example is N-(3-hydroxyphenyl)-3-methoxybenzamide, which was found to crystallize as two distinct polymorphs. mdpi.com One form is orthorhombic with a three-dimensional hydrogen-bonding network, while the other is triclinic and forms layered structures. mdpi.com The difference between them is attributed to variations in molecular conformation and the dimensionality of the hydrogen-bonded networks. mdpi.com

Another detailed study on 3-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide identified two conformational polymorphs, one crystallizing in the monoclinic C2/c space group and the other in the noncentrosymmetric P21 space group, with structural disorder observed in both forms. evitachem.com

| Compound | Polymorph | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|---|

| N-(3-hydroxyphenyl)-3-methoxybenzamide | I | Orthorhombic | Pna21 | 3D hydrogen-bonded network | mdpi.com |

| II | Triclinic | P-1 | Layered structure, Z'=2 | mdpi.com | |

| 3-Fluoro-N-[3-(trifluoromethyl)phenyl]benzamide | - | Monoclinic | C2/c | Centrosymmetric, disordered | evitachem.com |

| - | Monoclinic | P21 | Noncentrosymmetric, disordered | evitachem.com | |

| 4-Bromo-N-phenylbenzamide | - | Triclinic | P-1 | N-H···O chains and C-H···π contacts | researchgate.net |

Cocrystallization, the process of forming a crystalline solid containing two or more different molecules in the same lattice, is another facet of crystal engineering relevant to N-phenylbenzamide analogues. This technique can be used to modify the physicochemical properties of a substance. For instance, cocrystallization of certain derivatives has been explored to create new supramolecular structures where hydrogen bonding between different components, such as a carboxylic acid and a pyridine, directs the assembly. researchgate.net The insights gained from both polymorphism and cocrystallization are crucial for understanding and controlling the solid-state properties of these compounds.

Computational Chemistry and Theoretical Modeling of 3 Chloro N Phenylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and predict a wide range of molecular properties.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common ab initio quantum chemistry methods. HF is a foundational method that approximates the many-electron wavefunction as a single Slater determinant. DFT, on the other hand, is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods, particularly those using hybrid functionals like B3LYP, are widely used as they often provide a good balance between computational cost and accuracy for many molecular systems.

For molecules similar to 3-chloro-N-phenylbenzamide, these calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. For instance, studies on related substituted benzamides have successfully used DFT with the B3LYP functional and basis sets like 6-311G(d,p) to replicate experimental geometric parameters, such as bond lengths and angles, with high accuracy. Such calculations would be essential to establish the foundational electronic structure of this compound.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity.

Computational studies on analogous aromatic amides use DFT calculations to determine the energies of these orbitals. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity. For example, a high electrophilicity index suggests a greater capacity to act as an electrophile. While specific values for this compound are not available, analysis of similar compounds shows that substituent groups significantly influence the HOMO-LUMO gap and, consequently, the molecule's electronic properties and reactivity. briankoepnick.com

Table 1: Representative Reactivity Descriptors (Illustrative) This table is for illustrative purposes, showing typical parameters derived from FMO analysis. Specific calculated values for this compound are not available in the reviewed literature.

| Parameter | Symbol | Formula | Typical Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | Egap | ELUMO - EHOMO | Chemical stability and reactivity |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Electrophilicity Index | ω | μ² / (2η) | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In a molecule like this compound, these areas are expected around the oxygen atom of the carbonyl group.

Blue regions indicate positive electrostatic potential, which is electron-poor, and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the amide N-H proton.

Green regions represent neutral or near-zero potential.

MEP analysis is a valuable tool for understanding intermolecular interactions, including hydrogen bonding. For this compound, an MEP map would highlight the electronegative carbonyl oxygen as a primary site for hydrogen bond donation and the amide hydrogen as a key site for hydrogen bond acceptance.

Computational methods, particularly DFT, are highly effective at predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies often show a systematic deviation from experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

For related benzamides, studies have shown a strong correlation between scaled theoretical wavenumbers calculated at the B3LYP level and experimentally observed FT-IR and FT-Raman spectra. researchgate.net This allows for a detailed assignment of specific vibrational modes, such as C=O stretching, N-H stretching and bending, C-Cl stretching, and various aromatic ring vibrations. Such a theoretical analysis for this compound would be invaluable for interpreting its experimental vibrational spectra.

Table 2: Typical Vibrational Mode Assignments for Substituted Benzamides (Illustrative) This table presents common vibrational modes and their typical frequency ranges for benzamide-type molecules. Specific calculated values for this compound are not available in the reviewed literature.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Stretching of the amide N-H bond. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the phenyl rings. |

| C=O Stretch (Amide I) | 1630 - 1680 | Stretching of the carbonyl double bond. |

| N-H Bend (Amide II) | 1510 - 1570 | In-plane bending of the N-H bond. |

| Aromatic C=C Stretch | 1400 - 1600 | Stretching vibrations within the aromatic rings. |

| C-N Stretch | 1200 - 1350 | Stretching of the amide C-N bond. |

| C-Cl Stretch | 600 - 800 | Stretching of the carbon-chlorine bond. |

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is determined by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response. Molecules with large β values typically possess a significant difference in dipole moment between their ground and excited states, often facilitated by intramolecular charge transfer from an electron-donating group to an electron-accepting group.

The first hyperpolarizability can be calculated using quantum chemical methods. Although this compound is not a classic "push-pull" system, the presence of polar groups (amide, chloro) on the aromatic framework means it will possess a non-zero hyperpolarizability. Computational analysis would provide the components of the β tensor and the total hyperpolarizability value, allowing for an assessment of its potential as an NLO material.

Molecular Simulation and Dynamics

While quantum chemical calculations typically focus on static, single-molecule properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For a compound like this compound, MD simulations could be used to:

Explore its conformational landscape in different solvents.

Study its aggregation behavior and interactions in the solid state.

Simulate its interaction with biological macromolecules, such as enzymes or receptors.

Based on the conducted literature search, no specific molecular dynamics simulation studies on this compound have been published. Such studies would require the development of an accurate force field to describe the intramolecular and intermolecular interactions of the molecule.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Research into the bioactivity of this compound has utilized this method to investigate its potential as an inhibitor of specific biological targets.

Notably, a computer-aided study was conducted to evaluate the therapeutic properties of this compound as a potential inhibitor of the enzyme IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta). Current time information in Bangkok, TH. The NF-κB signaling pathway is a critical pathway in cell proliferation, and its inhibition is a key target in cancer therapy. Current time information in Bangkok, TH. The docking simulation of this compound with the IKKβ enzyme was performed to assess its potential as an IKKβ inhibitor. Current time information in Bangkok, TH. This in silico analysis was part of a broader study that also involved the synthesis and in vitro testing of the compound, which showed an ability to inhibit the growth of the SiHa cervical cancer cell line with an IC50 of 22.4 µM. Current time information in Bangkok, TH. While the study confirmed that docking simulations were performed, specific details regarding the binding energy, interacting amino acid residues, and the precise binding mode within the IKKβ active site have not been extensively published in the primary literature.

Table 1: Summary of Molecular Docking Study on this compound

| Ligand | Target Protein | Computational Method | Key Finding |

|---|

Molecular Dynamics Simulations of Compound-Biomolecular Systems

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. This technique allows for the examination of the stability of a ligand-protein complex, conformational changes, and the dynamics of their interactions in a simulated physiological environment.

A review of published scientific literature reveals a lack of specific studies detailing molecular dynamics simulations performed on this compound complexed with a biomolecular target such as the IKKβ enzyme. Such simulations would provide valuable information on the stability of the docked pose, the flexibility of the compound within the binding site, and the energetic landscape of the binding event over a time course, thus complementing the static view provided by molecular docking.

Computational Prediction of Binding Affinities and Pharmacophore Modeling

The computational prediction of binding affinity aims to quantitatively estimate the strength of the interaction between a ligand and its target. Furthermore, pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

As of the current literature, specific computational studies focused on predicting the binding affinity of this compound to the IKKβ enzyme or other targets have not been reported. Similarly, there are no published pharmacophore models derived specifically from the structure of this compound. The development of a pharmacophore model would be instrumental in virtual screening campaigns to identify other novel compounds with potentially similar inhibitory activity against the same target.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Biological Activities and Pharmacological Mechanisms of 3 Chloro N Phenylbenzamide

Antineoplastic Efficacy and Cellular Targets

3-Chloro-N-phenylbenzamide is an aryl amide compound that has been investigated for its potential as a targeted chemotherapy agent. tci-thaijo.org Its anticancer properties are primarily linked to its role as a small molecule inhibitor designed to interfere with specific cellular signaling pathways that are crucial for cancer cell proliferation and survival. tci-thaijo.orgtci-thaijo.org

Research has focused on this compound as a potential inhibitor of IκB Kinase β (IKKβ). tci-thaijo.orgtci-thaijo.org The IKKβ enzyme is a key component in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. tci-thaijo.orgresearchgate.net This pathway is essential for regulating gene expression involved in cell proliferation and apoptosis. tci-thaijo.orgsmolecule.com

In many cancers, the NF-κB pathway is aberrantly active, promoting tumor growth and resistance to treatment. tci-thaijo.orgoup.com The IKK complex, upon activation, phosphorylates IκB proteins. smolecule.com This action tags the IκB proteins for degradation, allowing NF-κB dimers to move into the nucleus, bind to DNA, and activate genes that support cell proliferation. tci-thaijo.orgsmolecule.com By targeting and inhibiting IKKβ, this compound is designed to block this cascade, thereby preventing the activation of NF-κB and suppressing a critical mechanism for cancer cell growth. tci-thaijo.orgtci-thaijo.org Computer-aided docking simulations have been used to evaluate the potential of this compound to bind to and inhibit the IKKβ enzyme. tci-thaijo.orgtci-thaijo.org

The inhibitory action of this compound on the IKKβ/NF-κB pathway translates to direct anti-proliferative effects on cancer cells. tci-thaijo.orgtci-thaijo.org Laboratory studies using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay have demonstrated its ability to inhibit the growth of the human cervical cancer cell line, SiHa. tci-thaijo.orgtci-thaijo.org The compound exhibited a half-maximal inhibitory concentration (IC₅₀) of 22.4 µM against these cells. tci-thaijo.orgtci-thaijo.org

While specific studies on this compound's effect on ovarian adenocarcinoma are not detailed in the provided results, the inhibition of the NF-κB pathway is a known therapeutic strategy in this cancer type. For instance, other novel IKKβ inhibitors like IMD-0560 have shown potent therapeutic efficacy in ovarian cancer xenograft models in mice, highlighting the pathway's relevance. tci-thaijo.orgtci-thaijo.org

Table 1: Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|

The inhibition of the IKKβ/NF-κB signaling pathway is closely linked to the modulation of the cell cycle and the induction of apoptosis (programmed cell death). tci-thaijo.orgsmolecule.comresearchgate.net The NF-κB pathway regulates the expression of proteins that control cell cycle progression and prevent apoptosis. smolecule.com By blocking this pathway, inhibitors can halt the cell cycle and make cancer cells more susceptible to apoptosis. tci-thaijo.orgresearchgate.net

For example, a new IKKβ inhibitor has been shown to prevent human breast cancer progression through the negative regulation of cell cycle transition. tci-thaijo.orgsmolecule.com Similarly, other N-substituted benzamides have been observed to induce a G2/M cell cycle block prior to the induction of apoptosis. researchgate.net The apoptotic mechanism involves the release of cytochrome c into the cytosol and the activation of caspase-9. researchgate.net This process can be induced even in cells that lack p53, a common tumor suppressor protein, indicating a potentially broad applicability for this class of compounds. researchgate.net Pharmacological inhibition of IKK has been found to increase the apoptotic sensitivity of chemoresistant tumor cells. tci-thaijo.org

Antiparasitic Properties

While this compound itself is primarily studied for anticancer effects, structurally related N-phenylbenzamide derivatives have demonstrated significant antiparasitic properties, particularly against kinetoplastids. oup.comresearchgate.netnih.govnih.gov These parasites are responsible for major neglected tropical diseases. acs.org

Complex derivatives of N-phenylbenzamide have shown potent activity against several kinetoplastid parasites. researchgate.netnih.gov One such derivative, N-(3-chloro-4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)benzamide, demonstrated in vitro effects against Trypanosoma brucei, the parasite that causes Human African Trypanosomiasis (sleeping sickness). oup.comnih.govoup.com

Broader studies on series of N-phenylbenzamide derivatives, including bis(2-aminoimidazolines) and bisarylimidamides, have confirmed activity in the micromolar to submicromolar range against T. brucei, Trypanosoma cruzi (the cause of Chagas disease), and Leishmania donovani (the cause of visceral leishmaniasis). researchgate.netnih.govacs.org These compounds showed high selectivity for the parasites over mammalian cells. nih.gov The chloro-substituted derivatives, in particular, were identified as promising lead compounds with curative activity in mouse models of stage 1 trypanosomiasis. sciforum.net

Table 2: Antiparasitic Activity of N-Phenylbenzamide Derivatives

| Parasite Species | Disease Caused | Observed Activity of Derivatives |

|---|---|---|

| Trypanosoma brucei | Human African Trypanosomiasis | Micromolar to Submicromolar researchgate.netnih.gov |

| Trypanosoma cruzi | Chagas Disease | Submicromolar researchgate.netnih.govacs.org |

The primary mechanism of antiparasitic action for these N-phenylbenzamide derivatives is their interaction with the parasites' unique mitochondrial DNA, known as kinetoplast DNA (kDNA). researchgate.netnih.govnih.gov The kDNA of trypanosomatids is notably rich in adenine-thymine (AT) base pairs, making it a selective target for drugs that bind to the minor groove of DNA. oup.comresearchgate.netnih.gov

These compounds act as DNA minor groove binders, showing strong and selective binding to AT-rich DNA sequences. researchgate.netnih.gov This binding has significant consequences for the parasite. It can displace essential proteins, such as HMG box-containing proteins, that are necessary for kDNA replication and maintenance. nih.govacs.org This disruption of DNA-protein interactions leads to specific damage to the kinetoplast, affecting the S-phase of the parasite's cell cycle and ultimately causing its disintegration and the death of the parasite. oup.comnih.govsciforum.net Crystal structure analysis has confirmed that these molecules cover the DNA minor groove, providing a structural basis for their potent trypanocidal activity. oup.comnih.govoup.com

Antimicrobial Applications

The antimicrobial profile of this compound is not well-defined in scientific literature, with a lack of specific data on its spectrum of activity against pathogenic microorganisms.

Spectrum of Antibacterial Activity Against Pathogenic Microorganisms

There is a notable absence of detailed studies and data tables outlining the Minimum Inhibitory Concentrations (MICs) of this compound against a broad range of pathogenic bacteria. Research on related compounds, such as other chloro-substituted benzamides or more complex N-phenylbenzamides, has shown some antibacterial potential. For example, studies on various salicylanilides (2-hydroxy-N-phenylbenzamides) and other benzamide (B126) derivatives have demonstrated activity against strains like Staphylococcus aureus. researchgate.netnih.govjpionline.org However, without direct testing, these findings cannot be extrapolated to this compound.

Antifungal Potency Against Fungal Pathogens

Similar to its antibacterial profile, the antifungal potency of this compound is not documented. While the broader class of N-phenylbenzamides and related salicylanilides have been investigated for antifungal properties against pathogens like Candida albicans and various molds, nih.govscielo.brdergipark.org.tr specific MIC or Minimum Fungicidal Concentration (MFC) values for this compound are not available. Research has been conducted on compounds with similar structural motifs, such as 2-chloro-N-phenylacetamide, which showed inhibitory activity against fluconazole-resistant Candida species, but this is a distinct molecule. scielo.br

Antiviral Investigations

Investigations into the antiviral properties of N-phenylbenzamide derivatives have shown some promise, particularly against Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease.

Inhibition of Viral Replication (e.g., Enterovirus 71)

While the N-phenylbenzamide scaffold has been identified as a potential antiviral chemotype against EV71, specific data on the inhibitory activity of this compound against EV71 replication is limited. nih.govresearchgate.netmdpi.com Studies have focused on other derivatives, such as 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, which displayed activity against several EV71 strains. nih.gov Another derivative, IMB-0523, has also been shown to inhibit EV71 replication in a dose-dependent manner. mednexus.orgmednexus.org A study on the anti-cancer properties of this compound reported an IC50 of 22.4 µM for inhibiting the growth of the SiHa cervical cancer cell line, but its direct antiviral efficacy was not assessed. tci-thaijo.org

Identification of Antiviral Mechanisms of Action

The precise antiviral mechanisms of this compound are not well-elucidated. Research on related N-phenylbenzamide derivatives suggests potential host-targeting mechanisms. For example, the derivative IMB-Z is thought to exert its antiviral effect by mediating the activity of the cellular restriction factor APOBEC3G. nih.gov Furthermore, the related compound IMB-0523 has been found to inhibit EV71 replication by activating the STAT3 signaling pathway, which leads to the upregulation of interferon-stimulated genes. mednexus.orgmednexus.org Some benzamide derivatives have also been investigated as inhibitors of viral proteases, such as the 3C protease (3Cpro) of enteroviruses. researchgate.net Additionally, one study designed this compound as a potential inhibitor of IKKβ, a key enzyme in the NF-κB signaling pathway, which is involved in inflammation and can be manipulated by viruses. tci-thaijo.org However, a direct link between IKKβ inhibition by this specific compound and an antiviral effect against EV71 has not been experimentally confirmed.

Enzyme Modulation and Inhibition Profiles

The pharmacological interest in this compound and its analogs stems from their ability to interact with and modulate the activity of various enzymes crucial to pathological processes. Research has identified this compound as an inhibitor of several enzyme families, pointing to its potential as a scaffold for developing targeted therapeutic agents.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Their overexpression is implicated in numerous diseases, including cancer metastasis, where they facilitate tumor invasion and angiogenesis.

Studies have indicated that this compound can interact with human matrix metalloproteinase-2 (MMP-2). The inhibition of MMP-2 by this compound suggests a potential mechanism for preventing the breakdown of the ECM, a critical step in tumor progression and metastasis. The development of arylamide-based MMP inhibitors has been a focus of research for anti-angiogenic cancer therapy, aiming for high activity and selectivity. uni-saarland.de

Beyond MMPs, the inhibitory action of this compound and related structures has been explored against other significant enzymatic targets.

IKKβ Inhibition: this compound has been specifically designed and synthesized to act as an inhibitor of IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta). tci-thaijo.orgtci-thaijo.org This enzyme is a key component in the NF-κB signaling pathway, which is essential for activating cell proliferation. tci-thaijo.orgtci-thaijo.org In one study, computer-aided docking simulations evaluated its potential as an IKKβ inhibitor. tci-thaijo.orgtci-thaijo.org Subsequent in vitro testing demonstrated its ability to inhibit the growth of the SiHa cervical cancer cell line with a half-maximal inhibitory concentration (IC₅₀) of 22.4 µM. tci-thaijo.orgtci-thaijo.org

Mycobacterial Isocitrate Lyase (ICL): Isocitrate lyase is a critical enzyme in the glyoxylate (B1226380) cycle, which is essential for the survival of Mycobacterium tuberculosis, particularly during the latent phase of infection. mdpi.comresearchgate.net This enzyme is absent in humans, making it an attractive target for antitubercular drugs. mdpi.com While direct inhibition data for this compound is limited, the broader class of N-phenylbenzamides (benzanilides) has been shown to inhibit mycobacterial isocitrate lyase. researchgate.netresearchgate.net For instance, a related compound, 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide, demonstrated 59% inhibition of isocitrate lyase at a concentration of 100 µmol/L, highlighting the potential of this chemical scaffold against this mycobacterial enzyme. johnshopkins.educapes.gov.br

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are fundamental in medicinal chemistry for optimizing lead compounds. For the N-phenylbenzamide scaffold, these studies have provided valuable insights into how chemical modifications influence biological activity.

The nature and position of substituents on both aromatic rings of the N-phenylbenzamide structure play a critical role in determining its biological potency.

Positional Isomerism: For the chloro substituent, its position on the benzoyl ring is crucial. Studies have consistently shown that the meta-substitution (as in this compound) often results in superior potency compared to ortho- or para-substituted analogs.

Nature of Substituent: The properties of the substituent group significantly impact efficacy. A comparative analysis between 3-methyl-N-phenylbenzamide and this compound reveals that the methyl group reduces steric hindrance compared to the bulkier chlorine atom, which can influence crystal packing and intermolecular interactions. In studies on imidazole-based N-phenylbenzamide derivatives, compounds with electron-donating methoxy (B1213986) groups exhibited good cytotoxic activity against cancer cell lines, whereas derivatives with the electron-withdrawing nitro group were inactive. frontiersin.org Conversely, research on antischistosomal N-phenylbenzamides suggests that exploring stronger electron-withdrawing groups could potentially enhance activity. nih.gov

Halogen Substitution Patterns: In a series of N-phenylbenzamide derivatives developed as antitrypanosomal agents, the specific placement of chlorine atoms was found to be a key determinant of activity. Dichloro-substituted analogs showed significant potency, with the relative efficacy varying based on the positions of the chlorine atoms on the two phenyl rings. acs.org

Table 1: Effect of Substituents on the Biological Activity of N-Phenylbenzamide Derivatives

| Derivative Class | Substituent(s) | Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| Chlorobenzamides | 3-Chloro (meta) vs. 2-Chloro (ortho) / 4-Chloro (para) | Neuroprotection, Antimicrobial | Meta-substitution provides superior potency. | |

| Imidazole-based N-phenylbenzamides | Methoxy (electron-donating) | Anticancer (A549, HeLa, MCF-7) | Good activity (IC₅₀: 8.9–11.9 µM). | frontiersin.org |

| Imidazole-based N-phenylbenzamides | Nitro (electron-withdrawing) | Anticancer | Complete loss of activity. | frontiersin.org |

| Bisarylimidamide N-phenylbenzamides | Dichloro substitution | Anti-T. cruzi | High potency, with activity dependent on chlorine positions. | acs.org |

| N-phenylbenzamides | Various electron-withdrawing groups | Antischistosomal | Potentially enhanced activity with strong EWGs. | nih.gov |

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For this compound and its derivatives, several key elements have been identified.

The Benzamide Core: The central N-phenylbenzamide structure serves as a critical scaffold. ontosight.ai The amide linker (-CONH-) is particularly important; its orientation and hydrogen-bonding capacity are crucial for binding to target enzymes. Modifications to the amide NH group, such as methylation, can significantly alter biological activity.

Substituents: As detailed in SAR studies, substituents on the rings are vital pharmacophoric features. The 3-chloro group, for example, contributes to the electronic properties and steric profile of the molecule, enhancing its binding affinity for specific targets like MMP-2.

QSAR studies aim to build mathematical models that correlate these pharmacophoric features and other physicochemical descriptors (e.g., hydrophobicity, polar surface area, polarizability) with biological potency. igi-global.com Such models are invaluable for predicting the activity of novel derivatives and guiding the synthesis of compounds with optimized therapeutic efficacy. igi-global.com

Advanced Materials Science and Supramolecular Applications Involving N Phenylbenzamide Derivatives

Unimolecular Electronics and Molecular Rectification

The N-phenylbenzamide (NPBA) framework has been identified as a highly promising candidate for applications in unimolecular electronics, particularly as a molecular rectifier. acs.orgrsc.orgnih.gov Molecular rectifiers, or diodes, are single-molecule devices that facilitate the flow of electrical current in one direction while inhibiting it in the reverse direction. Computational and experimental studies have highlighted the NPBA structure for its combination of good conductance and inherent rectification properties, setting it apart from many other molecular frameworks. rsc.orgyale.edu The appeal of NPBA and its derivatives lies in their synthetic accessibility, stability, and the vast potential for tuning their electronic properties through functionalization of the amide or phenyl groups. rsc.orgrsc.org

Single Molecule Conductance Studies

The electrical conductance of single N-phenylbenzamide derivatives is typically investigated using techniques like the scanning tunneling microscopy break-junction (STM-BJ) method. yale.edursc.org In this technique, a gold STM tip is repeatedly brought into and out of contact with a gold substrate in a solution containing the target molecules. yale.edu As the junction is broken, a single molecule can bridge the gap between the tip and the substrate, allowing its conductance to be measured.

Computational screenings and subsequent experimental validations have shown that the N-phenylbenzamide backbone is a promising framework for achieving both significant conductance and rectification. acs.orgosti.gov Studies focusing on a series of NPBA derivatives have demonstrated that functionalization has a profound impact on single-molecule conductance. For instance, adding electron-donating groups, such as methoxy (B1213986) groups, to the 4-carboxamido-aniline part of the molecule has been shown to enhance conductance. rsc.orgyale.edu This enhancement is strongly correlated with the energy of the molecule's highest occupied molecular orbital (HOMO) relative to the Fermi level of the gold electrodes. rsc.orgrsc.org

While specific conductance values for 3-chloro-N-phenylbenzamide are not detailed in the available literature, extensive computational studies have been performed on a wide array of NPBA derivatives. acs.orgnih.gov These studies provide the foundation for understanding how substituents like the chloro group would influence conductance.

Table 1: Computationally Screened N-Phenylbenzamide Derivatives and Rectification Ratios This table is representative of the types of derivatives studied to understand structure-property relationships. Specific experimental conductance values for this compound are not presently available in literature.

| Derivative Class | Substituent Type | Predicted Effect on Conductance | Predicted Rectification Ratio (RR) |

| Asymmetrically Functionalized NPBA | Electron-Donating Groups (e.g., -OCH₃) | Enhanced | High |

| Asymmetrically Functionalized NPBA | Electron-Withdrawing Groups (e.g., -NO₂) | Reduced | Moderate to High |

| Parent NPBA | None | Baseline | Moderate |

Source: Based on findings from computational screenings of NPBA derivatives. acs.orgnih.govosti.gov

Design Principles for Tunable Electron Transport Properties

A key objective in molecular electronics is to establish clear design principles for tuning the electron transport properties of single molecules. For N-phenylbenzamide derivatives, a robust principle has emerged: the rectification performance is intrinsically linked to the asymmetric distribution of charge within the molecule's conducting frontier orbital. acs.orgnih.gov

The dominant transport channel in these molecules is often the HOMO. acs.orgyale.edu By strategically placing functional groups, the energy of this orbital can be adjusted. Electron-donating groups, for example, tend to raise the energy of the HOMO, bringing it closer to the Fermi level of the electrodes. nih.govyale.edursc.org This proximity significantly amplifies the rectification effect. yale.edu

Therefore, the primary design strategy for enhancing rectification in NPBA-based molecular diodes involves asymmetric functionalization. acs.orgosti.gov Attaching electron-donating substituents to one part of the molecule, such as the aniline (B41778) fragment, creates the necessary electronic asymmetry. yale.edursc.org Conversely, the introduction of an electron-withdrawing group like chlorine at the 3-position of the benzamide (B126) ring would also induce asymmetry. The electronegativity of the chlorine atom would lower the energy of the molecular orbitals, and its position would ensure an asymmetric electronic profile, which is a fundamental requirement for intrinsic molecular rectification. This allows for the rational design of molecular components with predictable and tunable directionality of electron flow, which is valuable for a range of applications from molecular circuits to regulating charge separation in dye-sensitized photoelectrochemical cells. acs.orgyale.edursc.org

Solid-State Engineering through Non-Covalent Interactions

The arrangement of molecules in the solid state, governed by non-covalent interactions, is a cornerstone of crystal engineering and the development of supramolecular materials. The N-phenylbenzamide moiety serves as a robust structural motif in this regard, with its ability to form predictable hydrogen-bonding networks and participate in other weak interactions that guide the assembly of complex architectures.

Crystal Engineering of N-Phenylbenzamide Cocrystals

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. The N-phenylbenzamide framework is an excellent candidate for these studies due to its capacity for forming specific and reliable hydrogen bonds. A publication in Acta Crystallographica Section E reports on the crystal structure of this compound, providing foundational data for its use in solid-state engineering. staloysius.edu.inmangaloreuniversity.ac.in

While specific cocrystal studies involving this compound are not widely documented in the searched literature, the principles are well-established from studies on related N-phenylbenzamide compounds. researchgate.net The formation of cocrystals relies on identifying suitable coformer molecules that can form complementary and strong non-covalent bonds, most notably hydrogen bonds, with the target molecule. The amide group (–CONH–) in this compound is a primary site for such interactions, with the N–H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as an acceptor.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Source: Data derived from crystallographic reports. staloysius.edu.inmangaloreuniversity.ac.in

The engineering of cocrystals would involve selecting coformers with functional groups like carboxylic acids, phenols, or other amides that can form predictable hydrogen-bonding synthons with the amide group of this compound.

Role of Hydrogen Bonding in Supramolecular Architectures

Hydrogen bonding is the dominant force in directing the supramolecular assembly of N-phenylbenzamide derivatives. The classic N–H···O hydrogen bond is a recurring and stabilizing feature in the crystal packing of these compounds. In many benzanilide (B160483) structures, these interactions link molecules into infinite chains or other well-defined patterns.

Future Directions and Therapeutic Potential of 3 Chloro N Phenylbenzamide Research

Rational Design and Synthesis of Next-Generation Analogues

The advancement of 3-chloro-N-phenylbenzamide from a lead compound to a clinical candidate relies on the strategic design and synthesis of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties.

Rational Design: Computational methods are at the forefront of modern drug design. For this compound, computer-aided processes, including molecular docking, have been utilized to simulate and evaluate its potential as an inhibitor of specific biological targets. tci-thaijo.orgtci-thaijo.org For instance, it was designed as a potential inhibitor for the enzyme IKKβ by modeling it based on a known, albeit more toxic, inhibitor, IMD 0354. tci-thaijo.org This rational approach allows researchers to predict how structural modifications might enhance binding affinity and biological activity before undertaking complex synthesis. Future design strategies will likely focus on modifying the phenyl and benzoyl rings to explore interactions with different target proteins.

Synthesis: The synthesis of the parent compound, this compound, is a straightforward one-step amidation reaction between aniline (B41778) and 3-chlorobenzoyl chloride. tci-thaijo.org This synthetic route provides a robust foundation for creating a diverse library of analogues. By substituting the starting materials, a wide array of derivatives can be generated. For example, replacing aniline with substituted anilines or 3-chlorobenzoyl chloride with other substituted benzoyl chlorides can systematically alter the compound's electronic and steric properties. This adaptability is crucial for developing analogues that can target a range of diseases, from cancer to parasitic infections and neurological disorders. tci-thaijo.orgroyalsocietypublishing.orgacs.org

Table 1: Examples of Designed Analogues Based on the Benzamide (B126) Scaffold

| Compound Name | Structural Modification | Potential Therapeutic Area | Reference |

|---|---|---|---|

| 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide | Addition of benzyloxy and piperidin-1-ylmethyl groups | Mitochondrial dysfunction-related diseases | nih.gov, epa.gov |

| (RS)-4-Chloro-N-[3-(pyrrolidin-3-yloxy)-phenyl]-benzamide | Chloro group at position 4 and addition of a pyrrolidin-3-yloxy group | Neurological and metabolic disorders | google.com |

| 3-chloro-N-(2-methyl-5-((4-(pyridin-2-yl)pyrimidin-2-yl)amino)phenyl)benzamide (PAPP1) | Complex substitution on the N-phenyl ring | Chronic Myeloid Leukaemia | royalsocietypublishing.org |

| N-(3,5-dichlorophenyl)-5-chloro-2-hydroxybenzamide | Additional chloro and hydroxy substitutions | Alzheimer's disease (Cholinesterase inhibition) | mdpi.com |

Exploration of Novel Biological Targets and Mechanistic Pathways

While initial research has identified a primary target for this compound, its structural simplicity suggests it could interact with multiple biological molecules, opening avenues for new therapeutic applications.

Identified Target: IKKβ and the NF-κB Pathway A key study identified this compound as a potential inhibitor of IκB kinase β (IKKβ). tci-thaijo.orgtci-thaijo.org IKKβ is a critical enzyme in the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. tci-thaijo.org This pathway is fundamental in regulating immune responses, inflammation, and cell proliferation. tci-thaijo.org Its dysregulation is a hallmark of many cancers, making IKKβ a prime target for anticancer drug development. tci-thaijo.orgtci-thaijo.org The inhibition of IKKβ by this compound prevents the translocation of NF-κB to the nucleus, thereby halting the expression of genes that promote tumor cell growth. tci-thaijo.org

Novel Potential Targets: The broader N-phenylbenzamide scaffold has been implicated in modulating other significant biological targets, suggesting new research directions for this compound and its analogues.

Mitochondrial Permeability Transition Pore (PTP): A high-throughput screening campaign identified the N-phenylbenzamide series as potent inhibitors of the PTP. nih.govepa.govnih.gov The PTP is a channel in the inner mitochondrial membrane whose persistent opening leads to mitochondrial dysfunction and cell death, a process implicated in a host of diseases. nih.govnih.gov Analogues of this compound could be designed to specifically target the PTP, offering potential treatments for conditions like muscular dystrophy and ischemia-reperfusion injury. nih.govmdpi.com

Trace Amine-Associated Receptors (TAARs): A patent for substituted benzamides has shown that compounds with this core structure, including chloro-substituted variants, exhibit a strong affinity for TAARs, particularly TAAR1. google.com TAARs are a family of G protein-coupled receptors implicated in various neurological and metabolic disorders, including depression, schizophrenia, Parkinson's disease, and diabetes. google.com This opens an entirely new therapeutic field for rationally designed this compound analogues.

Cholinesterases: Halogenated 2-hydroxy-N-phenylbenzamides have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. mdpi.com This indicates that derivatives of this compound could be explored for their potential in treating neurodegenerative disorders.

Integration of Multi-Omics Data in Phenotype-Driven Drug Discovery

The resurgence of phenotypic drug discovery (PDD), where compounds are screened based on their observable effects in disease models, offers a powerful, unbiased approach to finding new medicines. nih.gov The initial discovery of the anti-proliferative effects of this compound on cancer cells is a classic example of a phenotypic finding. tci-thaijo.orgtci-thaijo.org The challenge then becomes identifying the molecular mechanism behind the observed effect.

This is where the integration of multi-omics data becomes crucial. Multi-omics involves the large-scale analysis of various biological molecules, including genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). By treating a cell model with this compound and analyzing the subsequent changes across these "omes," researchers can build a comprehensive picture of the compound's impact.

For example, high-throughput transcriptomics (HTTr) can reveal which genes are turned on or off in response to the compound. This data can then be used to infer which signaling pathways are being modulated, helping to pinpoint the drug's target. acs.org This approach is particularly valuable for complex, polygenic diseases where single-target approaches have had limited success. nih.gov The integration of a patient's clinical data with multi-omics profiles and the ex-vivo drug response of their tumor can help tailor treatments and validate the relevance of a phenotypic screening model. nih.gov

Translational Prospects for this compound in Targeted Therapies

The research into this compound and its analogues holds significant promise for translation into targeted clinical therapies. The key to this translation is linking the compound's structure to a specific disease mechanism.

The most direct translational path for this compound is in oncology. Its demonstrated ability to inhibit the growth of a cervical cancer cell line (SiHa) with an IC50 of 22.4 µM, coupled with its proposed mechanism as an IKKβ inhibitor, makes it a candidate for targeted cancer therapy. tci-thaijo.orgtci-thaijo.org The NF-κB pathway is a well-established target in oncology, and inhibitors are sought to overcome resistance to conventional chemotherapy. tci-thaijo.org

Beyond cancer, the potential for its analogues to interact with other targets opens up broader therapeutic possibilities:

Neurodegenerative Diseases: Analogues targeting TAAR1 or cholinesterases could be developed for Alzheimer's, Parkinson's, or other neurological conditions. google.commdpi.com

Infectious Diseases: The N-phenylbenzamide scaffold has been investigated for its activity against kinetoplastid parasites, the causative agents of trypanosomiasis and leishmaniasis, by targeting their unique mitochondrial DNA. acs.org

Cardiovascular and Muscular Diseases: Derivatives that inhibit the mitochondrial permeability transition pore could offer novel treatments for ischemia-reperfusion injury and certain forms of muscular dystrophy. nih.gov

The journey from a laboratory compound to a clinical therapy is long, but the versatile scaffold of this compound, combined with modern drug discovery strategies, provides a robust foundation for developing the targeted therapies of the future.

Q & A

Q. What experimental methods are used to determine the crystal structure of 3-chloro-N-phenylbenzamide?